molecular formula C16H11BrO3 B3043069 3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin CAS No. 720674-57-7

3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin

Cat. No.: B3043069
CAS No.: 720674-57-7
M. Wt: 331.16 g/mol
InChI Key: NJMPMYZBFOQWIK-UHFFFAOYSA-N
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Description

3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin is a useful research compound. Its molecular formula is C16H11BrO3 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(3-bromophenyl)-7-methoxycoumarin is a member of the coumarin family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(3-bromophenyl)-7-methoxycoumarin features a coumarin backbone with a bromophenyl group at position 3 and a methoxy group at position 7. The presence of these substituents significantly influences its biological properties, including its interaction with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₉BrO₃
Molecular Weight305.12 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies indicate that 3-(3-bromophenyl)-7-methoxycoumarin exhibits promising anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and KB (oral cancer) cells.

  • Mechanism of Action : The compound induces apoptosis through the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell survival and proliferation, suggesting that inhibition can lead to increased cancer cell death .

Neuroprotective Effects

Additionally, this compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a significant role in the metabolism of neurotransmitters such as dopamine, and its inhibition is considered beneficial in neurodegenerative diseases like Parkinson's disease.

  • Inhibition Studies : Research indicates that derivatives of coumarin, including those similar to 3-(3-bromophenyl)-7-methoxycoumarin, have demonstrated selective inhibition of MAO-B with varying potency levels. For example, related compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory potential .

Cytotoxicity and Selectivity

While exhibiting anticancer activity, it is essential to evaluate the cytotoxicity of 3-(3-bromophenyl)-7-methoxycoumarin to normal cells. Studies have shown that this compound possesses low cytotoxicity towards non-cancerous cells while effectively targeting cancerous cells, highlighting its therapeutic potential with minimal side effects .

Case Studies

  • Study on A549 Cells : In vitro experiments revealed that treatment with 3-(3-bromophenyl)-7-methoxycoumarin resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 0.39 µM, showcasing its potency compared to conventional chemotherapeutics like 5-FU .
  • MAO-B Inhibition Study : In a comparative analysis involving several coumarin derivatives, 3-(3-bromophenyl)-7-methoxycoumarin exhibited significant selectivity towards MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative conditions without affecting other neurotransmitter systems .

Properties

IUPAC Name

3-(3-bromophenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMPMYZBFOQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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